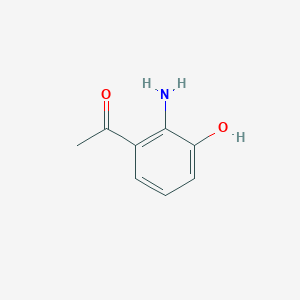

2'-Amino-3'-hydroxyacetophenone

Vue d'ensemble

Description

La 1-(2-Amino-3-hydroxyphényl)éthanone est un composé organique de formule moléculaire C8H9NO2. C'est un dérivé de l'acétophénone, caractérisé par la présence d'un groupe amino et d'un groupe hydroxyle sur le cycle phényle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La 1-(2-Amino-3-hydroxyphényl)éthanone peut être synthétisée par plusieurs méthodes. Une approche courante implique le réarrangement de Fries du bromoacétate de phényle avec le chlorure d'aluminium comme catalyseur, effectué sans solvant à des températures comprises entre 120 et 140 °C . Une autre méthode comprend la réaction de la 2-aminoacétophénone avec des réactifs appropriés dans des conditions contrôlées .

Méthodes de production industrielle : La production industrielle de la 1-(2-Amino-3-hydroxyphényl)éthanone implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la cristallisation, la purification et le contrôle de la qualité pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions : La 1-(2-Amino-3-hydroxyphényl)éthanone subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.

Substitution : Les groupes amino et hydroxyle sur le cycle phényle le rendent susceptible aux réactions de substitution électrophile et nucléophile.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs comme les halogènes, les agents nitrants et les agents sulfonants sont utilisés dans des conditions spécifiques pour obtenir les substitutions souhaitées.

Principaux produits formés :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Alcools et amines.

Substitution : Divers dérivés phényliques substitués selon les réactifs utilisés.

Applications de la recherche scientifique

La 1-(2-Amino-3-hydroxyphényl)éthanone a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme brique de base en synthèse organique et comme intermédiaire dans la préparation de molécules plus complexes.

Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antioxydantes.

Médecine : Enquête sur ses effets thérapeutiques potentiels, notamment son rôle dans le développement de médicaments et en tant que précurseur de composés pharmaceutiques.

Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels

Mécanisme d'action

Le mécanisme d'action de la 1-(2-Amino-3-hydroxyphényl)éthanone implique son interaction avec des cibles moléculaires et des voies spécifiques. En tant que métabolite actif de la 2-aminoacétophénone, elle module les réponses immunitaires de l'hôte et augmente la survie dans les modèles d'infection. Les effets du composé sont médiés par son interaction avec les molécules régulées par le quorum sensing, influençant la communication bactérienne et les interactions hôte-pathogène .

Composés similaires :

2-Aminoacétophénone : Un précurseur et un composé apparenté présentant des caractéristiques structurelles similaires.

3-Hydroxyacétophénone : Un autre dérivé hydroxylé de l'acétophénone.

2-Hydroxyacétophénone : Un composé avec un groupe hydroxyle en position ortho par rapport au groupe acétyle.

Unicité : La 1-(2-Amino-3-hydroxyphényl)éthanone est unique en raison de la présence à la fois de groupes amino et hydroxyle sur le cycle phényle, ce qui lui confère une réactivité chimique et une activité biologique distinctes. Cette double fonctionnalité permet des applications diverses et en fait un composé précieux dans divers contextes de recherche et industriels .

Applications De Recherche Scientifique

1-(2-Amino-3-hydroxyphenyl)ethanone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, including its role in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 1-(2-Amino-3-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. As an active metabolite of 2-aminoacetophenone, it modulates host immune responses and increases survival in models of infection. The compound’s effects are mediated through its interaction with quorum sensing-regulated molecules, influencing bacterial communication and host-pathogen interactions .

Comparaison Avec Des Composés Similaires

2-Aminoacetophenone: A precursor and related compound with similar structural features.

3-Hydroxyacetophenone: Another hydroxylated derivative of acetophenone.

2-Hydroxyacetophenone: A compound with a hydroxyl group in the ortho position relative to the acetyl group.

Uniqueness: 1-(2-Amino-3-hydroxyphenyl)ethanone is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications and makes it a valuable compound in various research and industrial contexts .

Activité Biologique

2'-Amino-3'-hydroxyacetophenone, also known as 1-(2-amino-3-hydroxyphenyl)ethanone, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Target Interactions

This compound is a metabolite of 2-aminoacetophenone, which is known to interact with various biological targets. It modulates immune responses and has been shown to enhance survival in models of infection. For instance, administration of this compound at a dose of 7.6 mg/kg improved outcomes in a mouse model of Pseudomonas aeruginosa-induced post-burn infection.

Biochemical Pathways

The compound plays a significant role in the kynurenine pathway, which is crucial for tryptophan metabolism. It interacts with enzymes such as kynurenine aminotransferase and kynureninase, influencing the conversion of tryptophan to downstream metabolites that are essential for cellular functions.

Cellular Effects

This compound influences various cellular processes:

- Cell Signaling : It modulates key signaling pathways, including those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are pivotal in inflammation and immune responses.

- Gene Expression : The compound affects the expression of genes related to oxidative stress and apoptosis, impacting cell survival.

- Oxidative Stress : It induces oxidative stress in skeletal muscle cells, leading to mitochondrial dysfunction and apoptosis through increased reactive oxygen species (ROS) production .

In Vitro Studies

Research indicates that this compound exhibits significant biological activity:

- Antimicrobial Properties : Studies have shown its potential as an antimicrobial agent, particularly against certain bacterial strains.

- Oxidative Stress Induction : The compound has been linked to the induction of oxidative stress in various cell types, suggesting its role as a pathogenic factor in chronic infections.

Case Studies

In a notable study involving skeletal muscle cells, it was found that this compound disrupts mitochondrial functions by promoting apoptosis through mechanisms involving ROS accumulation. This effect highlights its potential implications in muscle dysfunction and chronic inflammatory conditions.

Comparative Analysis

| Feature | This compound | Other Related Compounds |

|---|---|---|

| Biological Activity | Antimicrobial, induces apoptosis | Varies by structure |

| Mechanism of Action | Modulates immune response, oxidative stress | Depends on specific compound |

| Target Enzymes | Kynurenine aminotransferase | Varies by compound |

| Cellular Effects | Influences MAPK and NF-κB pathways | Varies by compound |

Propriétés

IUPAC Name |

1-(2-amino-3-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5(10)6-3-2-4-7(11)8(6)9/h2-4,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIASMSSGMRMQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196364 | |

| Record name | 2'-Amino-3'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4502-10-7 | |

| Record name | 2′-Amino-3′-hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4502-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Amino-3'-hydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004502107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Amino-3'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Amino-3'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-AMINO-3'-HYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KRH9WZ359 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2'-amino-3'-hydroxyacetophenone relate to industrial bladder cancer?

A: Industrial bladder cancer, particularly in dye workers, has been linked to exposure to specific aromatic amines. [] These carcinogenic compounds share structural similarities with certain tryptophan metabolites, including 2A3HAP. [] The chemical resemblance between industrial carcinogens and 2A3HAP raises questions about its potential role in bladder cancer development, even in non-industrial settings.

Q2: Has this compound been tested for carcinogenicity directly?

A: While 2A3HAP itself hasn't been extensively studied for carcinogenicity, related tryptophan metabolites, like 3-hydroxykynurenine and 3-hydroxyanthranilic acid, have been shown to induce tumors in mice when implanted directly into the bladder. [, ] These findings highlight the carcinogenic potential of certain ortho-aminophenolic compounds and underscore the need for further research into the specific effects of 2A3HAP.

Q3: What is the structure of this compound and what is known about its reactivity?

A: this compound contains a benzene ring with three substituents: an amino group (-NH2) at position 2, a hydroxyl group (-OH) at position 3, and an acetyl group (-COCH3) at position 1. This arrangement of functional groups, particularly the ortho-aminophenol moiety, is chemically similar to known carcinogens. [] 2A3HAP can react with p-toluenesulfonyl chloride to form both an ester at the hydroxyl group and an amide at the amino group. [] This reactivity highlights the potential for 2A3HAP to interact with and modify biological molecules.

Q4: How is this compound synthesized?

A: While 2A3HAP can be isolated from biological sources, it can also be chemically synthesized. One reported synthetic route starts with the commercially available compound 3-hydroxyacetophenone. [] This approach demonstrates the feasibility of producing 2A3HAP for research purposes through chemical synthesis, allowing for further investigation of its properties and biological activity.

Q5: What are the implications of this compound being found in the human lens?

A: 2A3HAP, specifically its O-β-D-glucoside derivative, has been detected in the human lens, and its concentration increases with age, particularly in the lens nucleus. [, , ] This finding is significant because the accumulation of certain compounds in the lens is associated with age-related lens changes and cataract formation. While the exact role of 2A3HAP in these processes remains to be fully elucidated, its presence in the lens warrants further investigation into its potential implications for age-related eye diseases.

Q6: What analytical techniques are used to study this compound?

A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a key technique for detecting and quantifying 2A3HAP and its metabolites in biological samples, such as urine and lens extracts. [, ] This method provides high sensitivity and specificity, enabling researchers to track the levels of these compounds and investigate their potential roles in various physiological and pathological conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.